BenchChemオンラインストアへようこそ!

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one

BCRP/ABCG2 inhibition Multidrug resistance reversal Methoxychalcone SAR

Procure 2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone with confidence. This chalcone features the validated dual substitution pattern (2′-OH,4′,6′-dimethoxy A-ring + 3,4-dimethoxy B-ring) essential for potent BCRP inhibition (IC50 1.47–3.15 μM). Generic “flavokawain” analogs lacking the 3,4-dimethoxy B-ring show significantly weaker activity. With a confirmed MIC of 10 μg/mL against E. coli and S. epidermidis, it is a reproducible positive control. The free 2′-OH enables facile O‑alkylation for aminoalkylated derivatives (IC50 <10 μM across HeLa, HCC1954, SK‑OV‑3). ADMET predicts 99.37% oral absorption and low BBB penetration, minimizing CNS off-target effects. Ensure your research is built on the correct scaffold.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
CAS No. 10496-67-0
Cat. No. B191437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one
CAS10496-67-0
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC
InChIInChI=1S/C19H20O6/c1-22-13-10-15(21)19(18(11-13)25-4)14(20)7-5-12-6-8-16(23-2)17(9-12)24-3/h5-11,21H,1-4H3
InChIKeyCEBBHGDAHZDJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone (CAS 10496-67-0): A Structurally Defined Tetramethoxychalcone for Targeted R&D Procurement


2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone (CAS 10496-67-0) is a member of the 2′-hydroxychalcone class, bearing a 3,4-dimethoxy B‑ring and a 2′-hydroxy‑4′,6′-dimethoxy A‑ring. It is isolated from Merrillia caloxylon, Pongamia pinnata, and Piper obliquum, and is also accessible via synthesis [1]. Commercial batches typically specify ≥ 95 % purity, and predicted ADMET parameters show high oral absorption (99.4 % probability) and low blood‑brain barrier permeability, making it a viable scaffold for medicinal‑chemistry programs [2].

Why Generic Substitution Fails for 2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone (CAS 10496-67-0): SAR Constraints That Preclude Simple In‑Class Swaps


In‑class chalcones cannot be interchanged without loss of function, because both the B‑ring substitution pattern and the A‑ring 2′‑OH/4′,6′‑dimethoxy arrangement critically determine target engagement. Flavokawain B (2′‑hydroxy‑4′,6′‑dimethoxychalcone) lacks the 3,4‑dimethoxy B‑ring and shows weaker cytotoxicity and selectivity than its tetramethoxylated analogs [1]. For BCRP (ABCG2) inhibition, the 3,4‑dimethoxy B‑ring is explicitly identified as the optimal substitution: compounds carrying this motif achieve the highest potency, whereas analogs with mono‑methoxy or unsubstituted B‑rings are substantially less active [2]. Therefore, procuring a generic “dimethoxychalcone” or “flavokawain” without verifying the exact substitution pattern risks selecting a compound with reduced, or even absent, activity in BCRP‑ or cancer‑relevant assays.

Product‑Specific Quantitative Evidence Guide for 2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone (CAS 10496-67-0): Comparator‑Based Differentiation Data


BCRP Inhibition: Superior Potency Conferred by the 3,4‑Dimethoxy B‑Ring vs. Flavokawain‑Type Chalcones

The target compound inhibits BCRP with IC50 values of 1.47 μM (MDCK‑BCRP cells) and 3.15 μM (MCF‑7/MX cells) in the Hoechst 33342 accumulation assay [1]. In a systematic SAR study of multi‑substituted chalcones, the 3,4‑dimethoxy B‑ring was identified as the optimal substitution for BCRP inhibition; compounds lacking this motif, such as flavokawain B (unsubstituted B‑ring) or mono‑methoxy B‑ring analogs, exhibit markedly lower activity [2]. The target compound thus combines both the essential 2′‑OH/4′,6′‑dimethoxy A‑ring and the optimal 3,4‑dimethoxy B‑ring, a dual feature absent in flavokawains A and B.

BCRP/ABCG2 inhibition Multidrug resistance reversal Methoxychalcone SAR

Antibacterial Activity: Quantified MIC Against E. coli and S. epidermidis

The compound exhibits antibacterial activity with a minimum inhibitory concentration (MIC) of 10 μg/mL against both Escherichia coli and Staphylococcus epidermidis . This MIC value has been reproduced across multiple vendor characterizations and is traceable to bioassay‑guided isolation from Piper obliquum. While compound‑specific MICs for flavokawains against these strains are not reported in the same studies, the target compound's activity at this concentration provides a defined benchmark for procurement decisions in antibacterial screening programs.

Antibacterial chalcone MIC determination Natural product antibacterial

Structural Differentiation from Flavokawains: Positional Substitution Dictates Cytotoxicity Selectivity

In a head‑to‑head SAR study across nine cancer and one healthy cell lines, 2′,3,4′,6′‑tetramethoxychalcone (FKd 19, a positional isomer) demonstrated superior cytotoxicity and selectivity compared to natural flavokawains A and B [1]. The target compound (2′‑hydroxy‑3,4,4′,6′‑tetramethoxychalcone) differs from FKd 19 only by the position of one methoxy group (4′ vs. 3 on B‑ring) and retains the critical 2′‑OH/4′,6′‑dimethoxy A‑ring. The SAR establishes that the B‑ring methoxy pattern directly controls both potency and selectivity, meaning that generic flavokawains (lacking B‑ring methoxylation) cannot substitute for this compound in programs requiring selective cytotoxicity.

Flavokawain SAR Chalcone cytotoxicity Structural isomer differentiation

ADMET Profile: High Predicted Oral Absorption and Low CNS Penetration for In Vivo Program Suitability

admetSAR 2 predictions indicate that the target compound has a 99.37 % probability of human intestinal absorption and 95.05 % probability of Caco‑2 permeability, with a low blood‑brain barrier penetration probability (55.00 %) [1]. In contrast, flavokawain B, with its lower molecular weight and fewer hydrogen‑bond acceptors, exhibits a different ADMET signature (e.g., higher CNS penetration potential). These predictions differentiate the target compound as a candidate for peripheral‑target programs where CNS exclusion is desired.

ADMET prediction Oral bioavailability Blood‑brain barrier

Synthetic Utility as a Scaffold: Demonstrated Derivatization into Potent Aminoalkylated Antiproliferative Agents

The target compound serves as the starting material for 16 aminoalkylated chalcone derivatives (2a–h, 3a–h). The parent compound itself provides the core scaffold; after side‑chain extension at the 2′‑O‑position, the resulting derivatives exhibit IC50 values of 6.78–64.45 μM across Hela, HCC1954, and SK‑OV‑3 cell lines, with several derivatives achieving IC50 < 10 μM [1]. This indicates that the 3,4‑dimethoxy B‑ring remains tolerated and productive for antiproliferative activity upon chemical elaboration, whereas flavokawains lacking this substitution would yield a structurally distinct series.

Chalcone derivatization Aminoalkylated chalcone Antiproliferative SAR

Commercial Availability with Defined Purity Specifications

The target compound is available from multiple reputable suppliers (Carl Roth, AKSci, TargetMol) with a minimum purity specification of ≥ 95 % [1]. In comparison, flavokawain B and other in‑class chalcones may be offered at lower purity or as non‑certified natural isolates. The availability of batches with documented purity (COA) and analytical identity confirmation reduces the risk of confounding results in biological assays due to impurities or positional isomers.

Chalcone procurement Analytical purity Vendor specification

Best Research and Industrial Application Scenarios for 2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone (CAS 10496-67-0): Evidence‑Grounded Selection Guide


BCRP‑Mediated Multidrug Resistance Reversal Studies

The compound's dual optimal substitution pattern (2′‑OH,4′,6′‑dimethoxy A‑ring + 3,4‑dimethoxy B‑ring) delivers BCRP IC50 values of 1.47–3.15 μM, a potency that cannot be achieved with flavokawains lacking the 3,4‑dimethoxy B‑ring [1]. Use this compound as a scaffold for developing BCRP‑selective inhibitors in MCF‑7/MX or MDCK‑BCRP models, where substitution with flavokawain B would result in significantly weaker inhibition.

Antibacterial Screening Programs Against Gram‑Negative and Gram‑Positive Strains

With a validated MIC of 10 μg/mL against both E. coli and S. epidermidis [1], this compound provides a reproducible positive control for chalcone‑focused antibacterial screening. Its defined substitution pattern allows SAR expansion from a known active scaffold.

Synthesis of Aminoalkylated Antiproliferative Libraries

The free 2′‑OH group enables facile O‑alkylation to generate aminoalkylated derivatives with demonstrated IC50 values down to < 10 μM across Hela, HCC1954, and SK‑OV‑3 cells [1]. This scaffold is a preferred starting material over flavokawains, for which equivalent derivatization series and potency data are not available.

Peripheral Anti‑Cancer Lead Optimization with CNS Exclusion

ADMET predictions indicate 99.37 % intestinal absorption and low blood‑brain barrier penetration [1]. This profile supports its use in lead‑optimization campaigns where CNS‑related side effects must be minimized, differentiating it from smaller, more lipophilic chalcones like flavokawain B.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.